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Compound of Interest

Compound Name: Migalastat

Cat. No.: B1676587 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information regarding the potential for drug-drug interactions

with migalastat.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of metabolism and elimination for migalastat, and how

does this influence its drug-drug interaction potential?

A1: Migalastat is primarily eliminated unchanged through the urine, with approximately 77% of

the administered dose excreted renally.[1][2] A minor fraction undergoes metabolism, mainly

forming three dehydrogenated O-glucuronides.[1] In vitro studies have shown that migalastat
is not a substrate for major drug transporters.[2] Crucially, migalastat does not inhibit or induce

cytochrome P450 (CYP450) enzymes.[1] This profile suggests a low likelihood of

pharmacokinetic drug-drug interactions mediated by these common pathways.

Q2: Are there any known clinically significant drug-drug interactions with migalastat?

A2: Currently, there are no severe or serious clinically significant drug-drug interactions

reported with migalastat.[3] The most notable interaction is with enzyme replacement

therapies (ERTs) such as agalsidase alfa and agalsidase beta.[1][4] While migalastat can

increase the tissue concentrations of these enzymes, co-administration is not recommended as

part of standard therapy.[1] One moderate interaction is listed with agalsidase beta.[5][6]
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Q3: How do food and beverages affect the pharmacokinetics of migalastat?

A3: Food intake significantly reduces the absorption of migalastat. Co-administration with a

high-fat meal can decrease the maximum concentration (Cmax) and the total exposure (AUC)

by up to 40%.[7] To avoid this interaction, it is recommended that patients take migalastat on

an empty stomach, with no food or caffeine consumed at least 2 hours before and 2 hours after

administration.[8]

Q4: Does caffeine interact with migalastat?

A4: Yes, co-administration of migalastat with caffeine can decrease its AUC and Cmax.[8]

Therefore, it is advised to avoid caffeine consumption within the 4-hour fasting window around

migalastat administration.[8]

Q5: Are any precautions necessary when co-administering migalastat with drugs that affect

renal function?

A5: As migalastat is substantially excreted by the kidneys, drugs that impair renal function

could theoretically increase migalastat exposure.[8] While specific interaction studies with

renally-impairing drugs are not extensively documented, caution is advised. Migalastat is not

recommended for patients with severe renal impairment (eGFR less than 30 mL/min/1.73 m2).

[8]

Troubleshooting Guide
Issue: Unexpected variability in experimental results involving migalastat.

Potential Cause: Uncontrolled food or caffeine intake in study subjects.

Troubleshooting Steps:

Review Dosing Protocols: Ensure strict adherence to the recommended 4-hour fasting

period (2 hours before and 2 hours after dosing) for all subjects.[8]

Standardize Meal Plans: If fasting is not feasible for specific experimental designs,

standardize the meal type and timing for all subjects to minimize variability in absorption.[7]
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Monitor Caffeine Intake: Explicitly instruct subjects to avoid caffeine-containing beverages

and foods during the fasting window.

Issue: Concern about potential interactions with a novel co-administered therapeutic.

Potential Cause: Overlapping metabolic or transport pathways not previously characterized.

Troubleshooting Steps:

In Vitro Assessment: Conduct in vitro studies to determine if the novel compound inhibits or

induces CYP450 enzymes or key drug transporters (e.g., P-gp, BCRP, OATs, OCTs).

Migalastat as a Substrate: Test whether the new drug affects the transport of migalastat in
relevant in vitro systems.

Clinical Monitoring: If co-administration is necessary, implement a robust monitoring plan to

track migalastat plasma concentrations and any potential adverse events.

Data Presentation
Table 1: Effect of Food and Caffeine on Migalastat Pharmacokinetics

Co-administered
Substance

Effect on Migalastat Cmax Effect on Migalastat AUC

High-fat meal Decreased by ~40%[7] Decreased by ~37%[7]

Light meal Decreased by up to 40% Decreased by up to 40%

Caffeine Decreased[8] Decreased[8]

Experimental Protocols
In Vitro Assessment of CYP450 Inhibition and Induction

Objective: To determine the potential of migalastat to inhibit or induce major CYP450

enzymes.

Methodology:
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Human liver microsomes are incubated with a panel of CYP450-specific probe substrates

(e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19,

bufuralol for CYP2D6, and midazolam for CYP3A4).

Various concentrations of migalastat are co-incubated to assess its inhibitory potential.

For induction studies, primary human hepatocytes are treated with migalastat for 48-72

hours.

Following treatment, the activity and expression levels of CYP450 enzymes are measured

using probe substrates and qPCR, respectively.

Results are compared to known inhibitors and inducers as positive controls.

In Vivo Drug-Drug Interaction Study with Agalsidase

Objective: To evaluate the pharmacokinetic interaction between migalastat and agalsidase.

Methodology:

A Phase 2, open-label, two-stage study is conducted in patients with Fabry disease.[4]

In Stage 1, patients receive a single dose of migalastat (e.g., 150 mg) co-administered

with different doses of agalsidase alfa or beta.[4]

In Stage 2, a higher dose of migalastat (e.g., 450 mg) may be evaluated.[4]

Serial blood samples are collected at predefined time points to determine the plasma

concentrations of both migalastat and agalsidase.

Pharmacokinetic parameters (Cmax, AUC, t1/2) are calculated and compared between

treatment arms (agalsidase alone vs. co-administered with migalastat).

Visualizations
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Caption: Metabolic and elimination pathway of migalastat.
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Potential for Migalastat DDI
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Caption: Decision tree for assessing potential drug-drug interactions.
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Investigate Potential DDI with Novel Drug 'X'
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Caption: Workflow for investigating a potential drug-drug interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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